molecular formula C12H9NO B11909086 1-Cyanonaphthalene-7-methanol

1-Cyanonaphthalene-7-methanol

Cat. No.: B11909086
M. Wt: 183.21 g/mol
InChI Key: JSIIVJOQDGMRDO-UHFFFAOYSA-N
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Description

1-Cyanonaphthalene-7-methanol is an organic compound with the molecular formula C12H9NO. It is a derivative of naphthalene, where a cyano group (-CN) is attached to the first carbon and a methanol group (-CH2OH) is attached to the seventh carbon. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-7-methanol can be synthesized through various organic reactions. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, resulting in 1-cyanonaphthalene. Finally, the methanol group is introduced via a Grignard reaction or other suitable alkylation methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by Sandmeyer and alkylation reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanonaphthalene-7-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyanonaphthalene-7-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(hydroxymethyl)naphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIIVJOQDGMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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